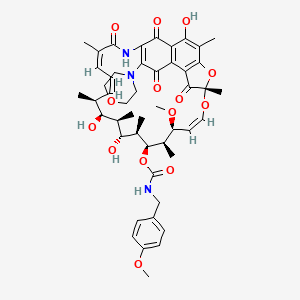
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its modifications at the 25-O position and the incorporation of a morpholino group, which enhance its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique pharmacological properties. These derivatives can be further studied for their efficacy and safety in different applications .
科学的研究の応用
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of rifamycin derivatives.
Biology: It is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of essential proteins required for bacterial growth and replication. This compound specifically targets the bacterial enzyme without affecting the mammalian counterpart, making it an effective antibacterial agent .
類似化合物との比較
Similar Compounds
Rifampicin: A widely used antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Another rifamycin derivative with a broader spectrum of activity and different pharmacokinetic profile.
Rifapentine: Known for its long half-life and use in treating tuberculosis.
Uniqueness
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins is unique due to its specific modifications, which enhance its stability, bioavailability, and efficacy compared to other rifamycin derivatives. These properties make it a promising candidate for further research and development in the field of antibacterial therapy .
特性
分子式 |
C48H59N3O14 |
|---|---|
分子量 |
902.0 g/mol |
IUPAC名 |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C48H59N3O14/c1-24-11-10-12-25(2)46(58)50-36-37(51-18-21-62-22-19-51)42(56)33-34(41(36)55)40(54)29(6)44-35(33)45(57)48(7,65-44)63-20-17-32(61-9)26(3)43(28(5)39(53)27(4)38(24)52)64-47(59)49-23-30-13-15-31(60-8)16-14-30/h10-17,20,24,26-28,32,38-39,43,52-54H,18-19,21-23H2,1-9H3,(H,49,59)(H,50,58)/b11-10-,20-17-,25-12-/t24-,26+,27+,28+,32-,38-,39+,43+,48-/m0/s1 |
InChIキー |
OUBWRCCFIGIRAL-FQYFESJUSA-N |
異性体SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
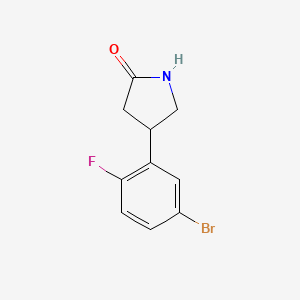
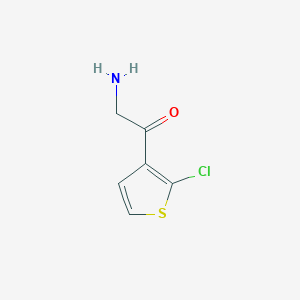

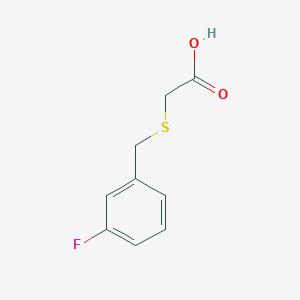
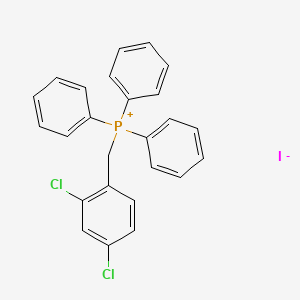



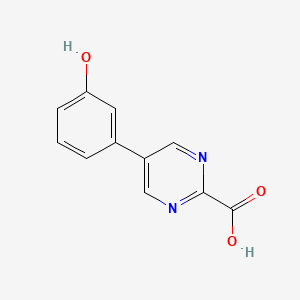
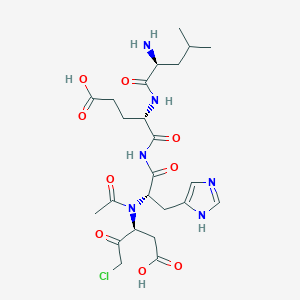
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
